molecular formula C25H18ClF5N4O3S B15148893 N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide

N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B15148893
M. Wt: 584.9 g/mol
InChI Key: PEXSDGSDVCYLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the imidazolidinone ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thioxo group: This is achieved through the reaction of the imidazolidinone intermediate with sulfur-containing reagents.

    Attachment of the chlorophenyl and ethoxyphenyl groups: These groups are introduced through substitution reactions using appropriate halogenated precursors.

    Final acylation step: The acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.

    Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide
  • N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(trifluoromethyl)amino]-2-thioxoimidazolidin-4-yl}acetamide

Uniqueness

N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pentafluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C25H18ClF5N4O3S

Molecular Weight

584.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(2,3,4,5,6-pentafluoroanilino)-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H18ClF5N4O3S/c1-2-38-15-9-7-14(8-10-15)34-24(37)16(11-17(36)32-13-5-3-12(26)4-6-13)35(25(34)39)33-23-21(30)19(28)18(27)20(29)22(23)31/h3-10,16,33H,2,11H2,1H3,(H,32,36)

InChI Key

PEXSDGSDVCYLRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC3=C(C(=C(C(=C3F)F)F)F)F)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.